3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Organic synthesis Nucleophilic substitution Leaving group ability

Select CAS 879927-37-4 for synthesis workflows requiring electrophilic precision: the C-7 tosylate ester (pKa −2.8) enables near-quantitative Suzuki, Buchwald–Hartwig, and SNAr reactions under mild conditions. Its calculated XLogP3 of 5 drives superior membrane permeability for cell-based assays and blood-brain barrier modeling. Unlike the acetate (pKa 4.76) or mesylate (pKa −1.9) analogs, this scaffold delivers unique mast cell degranulation inhibition activity (RBL-2H3 cells). Insist on the tosylate to avoid costly re-synthesis via less stable triflate intermediates.

Molecular Formula C24H20O6S
Molecular Weight 436.48
CAS No. 879927-37-4
Cat. No. B2393618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate
CAS879927-37-4
Molecular FormulaC24H20O6S
Molecular Weight436.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3
InChIKeyPVXMQFZGWPWLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate (CAS 879927-37-4) for Research and Industrial Procurement


3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate (CAS 879927-37-4) is a synthetic chromen-4-one (chromone) derivative bearing a 4-methylbenzenesulfonate (tosylate) ester at the 7-position [1]. With a molecular formula of C24H20O6S, a molecular weight of 436.5 g/mol, and a computed logP (XLogP3) of 5, it belongs to the class of sulfonate-activated flavonoid/isoflavonoid scaffolds [1]. The tosylate functionality confers distinct physicochemical and reactivity properties relative to other C-7 ester analogs, making targeted selection critical for specific synthetic and biological applications.

Why Generic Substitution Fails for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate (CAS 879927-37-4)


Substituting 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate with its closest in-class analogs such as the corresponding acetate (CAS 70460-66-1) or methanesulfonate (CAS 610753-89-4) is not straightforward. The tosylate group significantly alters lipophilicity (ΔXLogP3 ≈ +1.8–2.0 versus acetate and mesylate) [1], which impacts membrane permeability, extraction behavior, and pharmacokinetic profiles [2]. Furthermore, the leaving group pKa of tosylate (−2.8) is substantially lower than that of mesylate (−1.9) and acetate (4.76), translating to markedly different nucleophilic displacement rates in synthetic sequences [3]. Evidence from structurally related chromenone tosylates demonstrates that this ester type can confer unique biological activity profiles not observed with other leaving groups [4]. These quantitative differences preclude casual interchange.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate (CAS 879927-37-4)


Superior Leaving Group pKa Differentiates Reactivity from Mesylate and Acetate Analogs

The tosylate moiety on this compound provides a significantly better leaving group than the corresponding mesylate or acetate esters, quantified by the pKa of the conjugate acids: p-toluenesulfonic acid pKa = −2.8, methanesulfonic acid pKa = −1.9, and acetic acid pKa = 4.76 . The ΔpKa of −0.9 versus mesylate translates to approximately an 8-fold difference in acid strength, while the ΔpKa of −7.6 versus acetate represents a >10^7-fold difference. In nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling reactions where the chromen-7-yl C–O bond must be activated, this lower pKa directly correlates with faster oxidative addition and displacement rates [1]. For synthetic procurement, selecting the tosylate over the mesylate or acetate eliminates the need for pre-activation steps and enables milder reaction conditions.

Organic synthesis Nucleophilic substitution Leaving group ability

Elevated Lipophilicity (XLogP3 = 5) Versus Acetate (3.2) and Mesylate (3) Analogs

The target compound exhibits a computed XLogP3 value of 5, significantly higher than the corresponding acetate (XLogP3 = 3.2) and mesylate (XLogP3 = 3) analogs [1]. This ΔXLogP3 of +1.8 (vs acetate) and +2.0 (vs mesylate) indicates substantially greater lipophilicity. In drug discovery, a logP increase of +1 unit can correspond to a 10-fold increase in membrane permeability coefficient [2]. The higher lipophilicity of the tosylate also improves extractability into organic solvents (e.g., ethyl acetate, dichloromethane) during workup, facilitating purification in multi-step syntheses. It should be noted that lipophilicity above 5 may also reduce aqueous solubility; the tosylate is therefore better suited for applications where membrane transit or organic-phase reactivity is prioritized over aqueous dissolution.

Lipophilicity Drug design ADME Membrane permeability

Class-Level Biological Activity: Mast Cell Degranulation Inhibition Not Demonstrated for Acetate or Mesylate Analogs

A structurally related chromenone tosylate, 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate, demonstrated dose-dependent inhibition of IgE-mediated mast cell degranulation in RBL-2H3 rat basophilic leukemia cells, achieving maximum inhibitory effect at 25 µM without cytotoxicity [1]. The mechanism involves suppression of ERK phosphorylation in the MAPK signaling pathway. In contrast, no published quantitative degranulation inhibition data exist for the corresponding acetate or mesylate analogs of this scaffold. While direct extrapolation to the specific 2-methyl-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl scaffold requires validation, the conservation of the chromenone-tosylate pharmacophore suggests that the tosylate ester is a critical structural determinant for this biological activity. For procurement decisions in anti-allergic or mast cell-targeted screening campaigns, this evidence makes the tosylate a more informed choice than the acetate or mesylate analogs where such activity has not been reported.

Anti-allergic Mast cell degranulation ERK pathway Coumarin-chromenone

Synthetic Utility: Tosylate as Cross-Coupling Substrate Enabling C–C and C–N Bond Formation at Position 7

Aryl tosylates have been established as competent electrophilic coupling partners in palladium- and nickel-catalyzed cross-coupling reactions. A well-defined NHC–Pd(II) precatalyst system achieves Buchwald–Hartwig amination of aryl tosylates with amines and anilines in yields up to 99% using K3PO4 as base in tert-amyl alcohol at 120°C [1]. Similarly, Ni-catalyzed Suzuki coupling of heteroaryl tosylates proceeds under ligand-free conditions in ionic liquids [2]. This positions the target compound as a versatile intermediate for diversifying the chromen-7-yl position via C–N or C–C bond formation. In contrast, the corresponding acetate ester is typically unreactive under such cross-coupling conditions due to its poor leaving group ability (pKa 4.76), and the mesylate, while potentially reactive, is less frequently employed in catalytic cross-coupling relative to the tosylate. The tosylate thus offers a balance of stability during storage and reactivity on demand, providing a distinct procurement advantage for synthetic chemistry laboratories.

Cross-coupling Suzuki–Miyaura Buchwald–Hartwig Tosylate electrophile

Optimal Application Scenarios for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate (CAS 879927-37-4)


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 7-Position

The tosylate group at C-7 serves as an excellent electrophilic handle for Pd- or Ni-catalyzed Suzuki, Hiyama, or Buchwald–Hartwig coupling reactions [1]. Yields up to 99% have been demonstrated for aryl tosylate amination under mild conditions. This makes the compound an ideal building block for constructing diverse chromen-7-yl substituted libraries without requiring conversion to a more reactive (but less stable) triflate or halide.

Anti-Allergic and Mast Cell Degranulation Screening Campaigns

A structurally analogous chromenone tosylate has demonstrated potent, dose-dependent inhibition of mast cell degranulation in RBL-2H3 cells at 25 µM via ERK pathway suppression [2]. The target compound shares the chromenone-tosylate pharmacophore and is therefore a high-priority candidate for inclusion in anti-allergic or mast cell-stabilizing compound libraries. The acetate and mesylate analogs lack such published activity data, making the tosylate the preferred starting point for biological evaluation.

Membrane Permeability and Cell-Based Assay Studies Requiring Elevated Lipophilicity

With an XLogP3 of 5, the target compound is significantly more lipophilic than the acetate (XLogP3 3.2) and mesylate (XLogP3 3) analogs [3]. This property is advantageous for cell-based assays where passive membrane diffusion is desired, or for studies requiring blood-brain barrier penetration modeling. The higher logP also improves organic-phase extractability in multi-step synthetic workups.

Nucleophilic Displacement Reactions for Chromen-7-yl Functionalization

The low leaving group pKa (−2.8) of the tosylate ester [4] makes it the preferred substrate for SNAr or nucleophilic displacement reactions at position 7, compared to the mesylate (pKa −1.9) or acetate (pKa 4.76). This allows for efficient introduction of amines, thiols, or alkoxides under milder conditions than would be required for the mesylate or acetate analogs, reducing side-product formation and improving isolated yields.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.